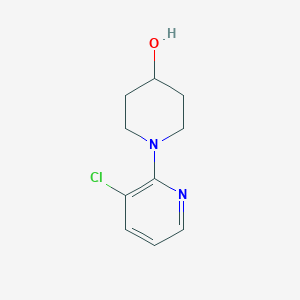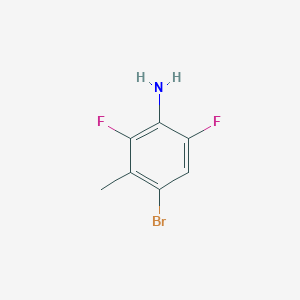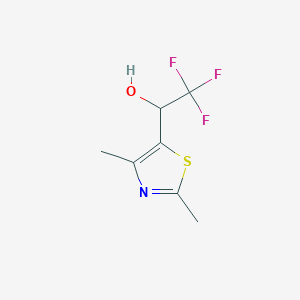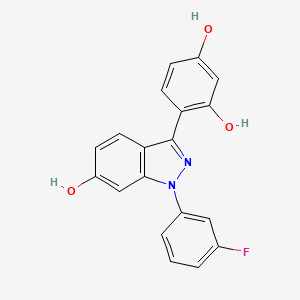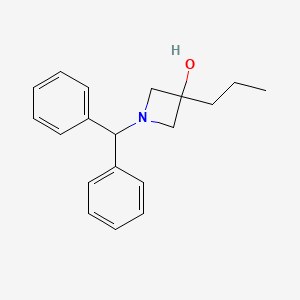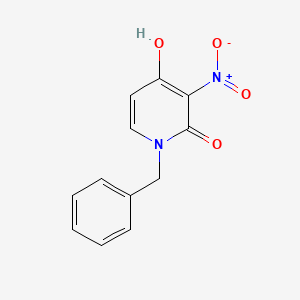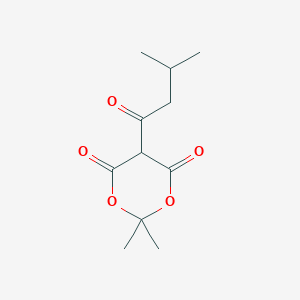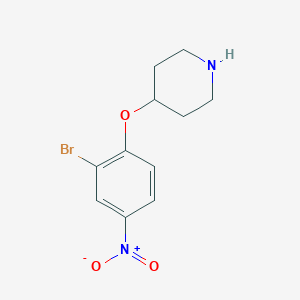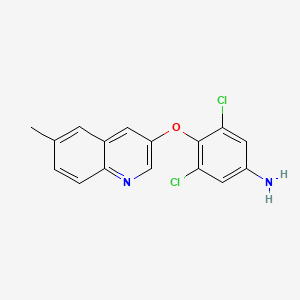![molecular formula C13H16N2O3 B8618042 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid](/img/structure/B8618042.png)
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid is a compound that features a pyridine ring attached to a piperidine ring through a carbonyl group, with an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid typically involves the cycloaddition reactions of 1-azadienes and 2-carbon π-components to form the pyridine ring . The piperidine ring can be introduced through various cyclization reactions, such as the Hantzsch pyridine synthesis, which involves the cyclo-condensation of an aldehyde with a 1,3-dicarbonyl compound in the presence of ammonia .
Industrial Production Methods
Industrial production of this compound may involve the use of pyridine-2-carboxylic acid as a catalyst for multi-component reactions, which can efficiently produce the desired product under mild conditions . This method is advantageous due to its high yield and environmentally friendly nature.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form pyridine N-oxides using peracids.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Peracids are commonly used for the oxidation of the pyridine ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and substituted pyridine compounds.
Aplicaciones Científicas De Investigación
2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The pyridine ring can act as a hydrogen bond acceptor, while the piperidine ring can provide additional binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxylic acid: A precursor used in the synthesis of 2-[4-(Pyridine-2-carbonyl)piperidin-1-yl]acetic acid.
Piperidine derivatives: Compounds with similar piperidine rings that exhibit various biological activities.
Pyridinone derivatives: Compounds with similar pyridine rings that are used in medicinal chemistry.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a piperidine ring, which provides a versatile scaffold for the development of new compounds with diverse applications in chemistry, biology, and medicine.
Propiedades
Fórmula molecular |
C13H16N2O3 |
|---|---|
Peso molecular |
248.28 g/mol |
Nombre IUPAC |
2-[4-(pyridine-2-carbonyl)piperidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H16N2O3/c16-12(17)9-15-7-4-10(5-8-15)13(18)11-3-1-2-6-14-11/h1-3,6,10H,4-5,7-9H2,(H,16,17) |
Clave InChI |
ZTENGZRVTMYQEO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C(=O)C2=CC=CC=N2)CC(=O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
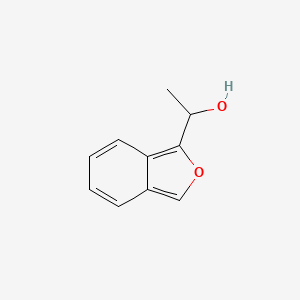
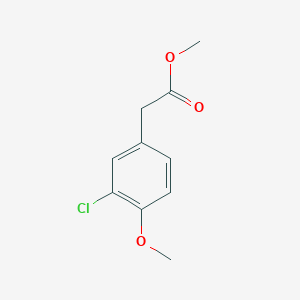
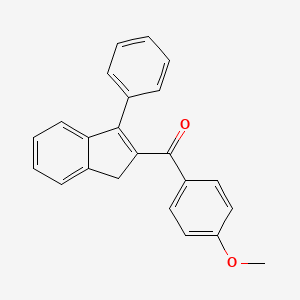
![2-[(4-Bromophenoxy)methyl]-2-methyloxirane](/img/structure/B8617986.png)
![Ethyl [(3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetate](/img/structure/B8617994.png)
